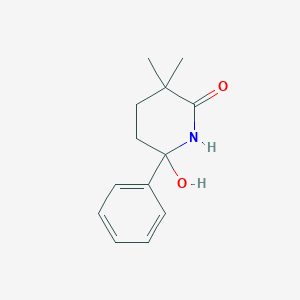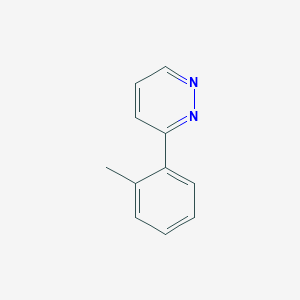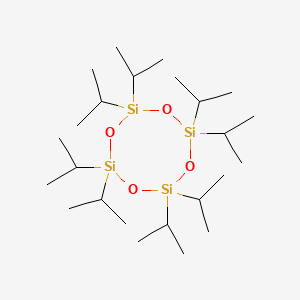
2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate is an organic compound with the molecular formula C21H22O6 It is characterized by the presence of two hydroxy groups on a propyl chain and two benzyloxy groups attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate typically involves the esterification of 3,4-bis(benzyloxy)benzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the benzyloxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Similar structure but with an aldehyde group instead of the ester group.
3,4-Bis(benzyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
2,3-Dihydroxypropyl benzoate: Similar structure but without the benzyloxy groups.
Uniqueness
2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate is unique due to the combination of hydroxy and benzyloxy groups on the same molecule. This allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
922509-50-0 |
|---|---|
Formule moléculaire |
C24H24O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 3,4-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C24H24O6/c25-14-21(26)17-30-24(27)20-11-12-22(28-15-18-7-3-1-4-8-18)23(13-20)29-16-19-9-5-2-6-10-19/h1-13,21,25-26H,14-17H2 |
Clé InChI |
ZZDQIJWMJFWXBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC(CO)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)


![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

